3,3-Dimethyl-2-oxoindoline-6-carbaldehyde
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Overview
Description
3,3-Dimethyl-2-oxoindoline-6-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes a dimethyl group at the 3-position, an oxo group at the 2-position, and a carbaldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxoindoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indole derivatives.
Scientific Research Applications
3,3-Dimethyl-2-oxoindoline-6-carbaldehyde has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxoindoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxoindoline-6-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group instead of a carbaldehyde group.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
2-Oxoindoline derivatives: These compounds have variations in the substituents on the indole ring, leading to different chemical and biological properties.
Uniqueness
3,3-Dimethyl-2-oxoindoline-6-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxo-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-11(2)8-4-3-7(6-13)5-9(8)12-10(11)14/h3-6H,1-2H3,(H,12,14) |
InChI Key |
KUMPXUXGSZROBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C=O)NC1=O)C |
Origin of Product |
United States |
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